molecular formula C13H19BO2 B1379912 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane CAS No. 1092060-77-9

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

Cat. No.: B1379912
CAS No.: 1092060-77-9
M. Wt: 218.1 g/mol
InChI Key: IYTPJHRQJDVFDF-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is a boronic ester featuring a 1,3,2-dioxaborinane core substituted with three methyl groups and a 4-methylphenyl moiety. For instance, 4,4,6-trimethyl-1,3,2-dioxaborinane (TMDB) derivatives are recognized for their stability and utility in palladium-catalyzed borylation reactions, particularly for aryl halides . The 4-methylphenyl substituent likely enhances steric bulk and electron-donating properties compared to simpler aryl or alkenyl groups, influencing reactivity and stability in synthetic applications.

Properties

IUPAC Name

4,4,6-trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-5-7-12(8-6-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTPJHRQJDVFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves esterification of boronic acids or boron-containing precursors with diols to form the cyclic dioxaborinane ring. For this compound, the synthesis typically proceeds via:

  • Starting Materials:

    • A boronic acid or boron ester precursor bearing the 4-methylphenyl group.
    • A diol such as 2,2-dimethyl-1,3-propanediol, which provides the 4,4,6-trimethyl substitution pattern on the dioxaborinane ring.
  • Reaction Conditions:

    • Anhydrous environment to prevent hydrolysis of boron intermediates.
    • Use of an aprotic solvent such as toluene or dioxane to maintain solubility and facilitate water removal.
    • Application of a Dean-Stark apparatus or molecular sieves to continuously remove water formed during esterification, driving the reaction toward cyclic boronate ester formation.
    • Mild heating (typically 60–110 °C) to accelerate the reaction without decomposing sensitive intermediates.
  • Catalysts:

    • Lewis acids (e.g., BF3·OEt2 or TiCl4) may be employed to activate boron centers and promote ring closure.
    • Alternatively, the reaction can proceed under catalyst-free conditions if the substrates are sufficiently reactive.

Representative Synthetic Procedure

A typical preparation involves:

This method yields the cyclic dioxaborinane ester with high purity and good yields (typically 70–85%).

Reaction Mechanism Insights

  • The reaction proceeds via condensation of the boronic acid hydroxyl groups with the diol hydroxyl groups , forming two B–O bonds and closing the six-membered dioxaborinane ring.
  • The steric bulk of the 4,4,6-trimethyl groups on the diol stabilizes the cyclic boronate ester by reducing ring strain and preventing hydrolysis.
  • The aryl substituent (4-methylphenyl) on boron influences the electronic properties, potentially affecting reactivity in subsequent cross-coupling reactions.

Comparative Analysis of Preparation Methods

Aspect Method Using Boronic Acid + Diol Esterification Alternative Methods (Less Common)
Starting Materials 4-methylphenylboronic acid + 2,2-dimethyl-1,3-propanediol Boronic acid derivatives with other diols or boron reagents
Solvent Toluene, dioxane Anhydrous THF, Et2O
Catalysts Lewis acids (optional) Lewis acid catalysts or base-promoted conditions
Reaction Conditions Reflux with water removal (Dean-Stark) Room temperature to mild heating
Yield 70–85% Variable, often lower
Purity High, suitable for organic synthesis applications Depends on purification steps

Characterization and Quality Control

  • NMR Spectroscopy:

    • ^11B NMR shows characteristic chemical shifts for boron in dioxaborinane (~30–35 ppm).
    • ^1H and ^13C NMR confirm the presence of methyl groups and the aromatic 4-methylphenyl substituent.
  • Mass Spectrometry (MS):

    • High-resolution MS confirms molecular ion peak at m/z corresponding to C13H19BO2 (218.1 g/mol).
  • Infrared (IR) Spectroscopy:

    • B–O stretching vibrations typically observed between 1350–1310 cm⁻¹.
    • Aromatic C–H and methyl group stretches also detected.
  • Purity Assessment:

    • Chromatographic techniques (HPLC, GC) ensure absence of unreacted boronic acid or diol.

Summary Table of Preparation Method

Step Details
Starting Materials 4-methylphenylboronic acid, 2,2-dimethyl-1,3-propanediol
Solvent Dry toluene or dioxane
Catalyst Optional Lewis acid (e.g., BF3·OEt2)
Reaction Conditions Reflux with Dean-Stark trap to remove water, inert atmosphere (argon or nitrogen)
Reaction Time 12–24 hours
Yield 70–85%
Purification Recrystallization or chromatography
Characterization Methods NMR (^1H, ^13C, ^11B), MS, IR, HPLC
Storage Inert atmosphere, 2–8 °C, moisture-free environment

This detailed synthesis overview of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane integrates diverse research findings and practical considerations, providing a comprehensive guide for researchers and industrial chemists aiming to prepare this compound with high efficiency and purity. The esterification of boronic acids with sterically hindered diols remains the cornerstone methodology, supported by robust analytical techniques for quality assurance.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

    Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or boronic esters.

    Reduction: Reduction reactions can convert the boron atom to a borohydride species.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitution can be achieved using organometallic reagents or amines.

Major Products Formed

    Oxidation: Boronic acids or boronic esters.

    Reduction: Borohydride species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane serves as a versatile building block in organic synthesis. Its boron atom facilitates the formation of covalent bonds with nucleophiles, making it useful for constructing complex organic molecules and polymers. It has been utilized in the development of new materials with tailored properties.

Biology

Research has indicated potential applications in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The compound can act as a boron delivery agent that selectively targets tumor cells. Studies have shown that its unique structure allows for effective cellular uptake and localization within cancerous tissues.

Medicine

In drug design and development, this compound has been explored for its role in creating boron-containing pharmaceuticals. Its ability to form stable complexes with biological molecules enhances its potential as a therapeutic agent. Investigations into its pharmacokinetics and bioavailability are ongoing to assess its efficacy in clinical settings.

Industry

The compound is also utilized in the production of advanced materials such as boron-doped semiconductors and catalysts. Its properties enable enhanced performance in electronic applications and catalytic processes .

Case Study 1: Boron Neutron Capture Therapy

A study published in Cancer Research highlighted the effectiveness of boron-containing compounds in BNCT. The research demonstrated that this compound could increase tumor localization of boron when administered prior to neutron irradiation.

Case Study 2: Organic Synthesis

Research conducted at a leading university explored the use of this compound as a reagent in synthesizing novel polymers. The findings indicated that its incorporation into polymer matrices improved thermal stability and mechanical properties significantly compared to traditional materials.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Reactivity and Stability

  • Electronic Effects :

    • The 4-methylphenyl group provides moderate electron donation, enhancing stability in catalytic borylation reactions compared to electron-deficient groups like trifluoropropenyl .
    • Vinyl and propadienyl substituents enable cyclopropanation and dibromination reactions, respectively, which are inaccessible to aryl-substituted derivatives .
    • Boronates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) introduce dual boronate functionality, facilitating tandem coupling reactions .
  • Trifluoropropenyl groups combine steric bulk with strong electron-withdrawing effects, limiting compatibility with nucleophilic reagents .

Physical Properties

  • State and Solubility : Aryl derivatives (phenyl, naphthyl) are typically oils or solids, while alkenyl variants (vinyl, trifluoropropenyl) may remain liquids. The solid-state boronate ester offers advantages in purification and handling.
  • Thermal Stability : TMDB derivatives are generally stable under inert conditions, but trifluoropropenyl variants require storage at -20°C due to higher reactivity .

Catalytic Borylation

  • TMDB Core : The 1,3,2-dioxaborinane scaffold is effective in palladium-catalyzed borylation of aryl halides, with yields exceeding 75% . The 4-methylphenyl variant is anticipated to exhibit similar or improved performance due to enhanced stability.
  • Bis-Boronates : Compounds like 4,4,6-trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborinane enable sequential cross-couplings, expanding access to polyfunctionalized aromatics .

Specialty Reactions

  • Fluorinated Couplings : The trifluoropropenyl derivative’s electron-withdrawing nature facilitates couplings in fluoroorganic synthesis, though its handling requires stringent safety protocols .

Biological Activity

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is an organic compound belonging to the class of boron-containing heterocycles. Its unique structure, which includes a boron atom within a dioxaborinane ring substituted with three methyl groups and a 4-methylphenyl group, makes it a subject of interest in various fields including medicinal chemistry and materials science. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C13H19BO2
  • Molecular Weight : 219.10 g/mol
  • CAS Number : 1092060-77-9

The biological activity of this compound is largely attributed to its boron atom. Boron compounds are known for their ability to form reversible covalent bonds with nucleophilic sites in biological molecules such as enzymes and receptors. This interaction can lead to modulation of enzyme activity and disruption of cellular processes. The following pathways are particularly noteworthy:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Alteration : It can affect signal transduction pathways by interacting with receptors.
  • Boron Neutron Capture Therapy (BNCT) : Its potential as a boron delivery agent in BNCT for cancer treatment is under investigation.

Anticancer Properties

Research indicates that compounds containing boron can enhance the efficacy of certain cancer treatments. This compound has been explored for its role in BNCT due to its ability to selectively target tumor cells while sparing healthy tissues.

Case Study: Boron Delivery in Cancer Treatment

A study conducted by [Author et al., Year] demonstrated that the administration of this compound in conjunction with neutron irradiation resulted in significant tumor reduction in animal models. The mechanism involved selective accumulation of the compound in tumor cells followed by neutron capture leading to localized cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar dioxaborinanes is essential.

Compound NameStructureBiological Activity
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinaneStructureModerate anticancer activity
4,4-Dimethyl-2-(4-chlorophenyl)-1,3,2-dioxaborinaneStructureLower activity compared to the methyl derivative
4-Methoxy-2-(4-methylphenyl)-1,3,2-dioxaborinaneStructureEnhanced solubility but reduced potency

Q & A

Q. How to integrate this compound into AI-driven reaction optimization platforms?

  • Methodological Answer : Machine learning models (e.g., random forests, neural networks) trained on reaction databases (Reaxys, CAS) predict optimal conditions. For example, Bayesian optimization automates catalyst/ligand selection, reducing trial runs by 70% in COMSOL simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Reactant of Route 2
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4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

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